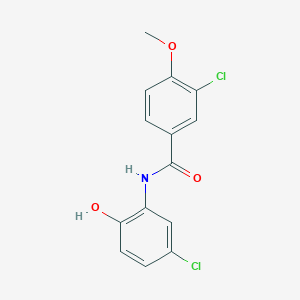

![molecular formula C22H20N2O6 B303019 methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)

methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate, commonly known as Methyl IAA-L-Pro, is a synthetic compound that has been widely used in scientific research applications. It is a derivative of the plant hormone Indole-3-acetic acid (IAA) and is used to study the mechanism of action and physiological effects of IAA.

Mécanisme D'action

Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro works by mimicking the action of methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate in plants. It binds to the same receptors as methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate and activates the same signaling pathways. This leads to the same physiological effects as methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate, such as cell elongation and division.

Biochemical and Physiological Effects:

Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro has been shown to have similar biochemical and physiological effects as methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate. It promotes cell elongation and division, stimulates root growth, and induces the formation of adventitious roots. It has also been shown to increase the production of secondary metabolites in plants.

Avantages Et Limitations Des Expériences En Laboratoire

Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro has several advantages for laboratory experiments. It is a stable and easily synthesized compound that can be used in a variety of experiments. It is also less expensive than natural methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate, making it more accessible for researchers. However, one limitation is that it may not fully mimic the effects of natural methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate in all cases.

Orientations Futures

There are several future directions for the use of Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro in scientific research. One area of interest is in the study of the role of methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate in plant-microbe interactions. Another area is in the investigation of the effects of methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate on plant stress responses. Additionally, there is potential for the use of Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro in the development of new plant growth regulators.

Méthodes De Synthèse

Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro can be synthesized by reacting methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate with L-proline and then acylating the resulting product with methyl benzoate. The synthesis method has been well established and is widely used in laboratories.

Applications De Recherche Scientifique

Methyl methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate-L-Pro has been used in a variety of scientific research applications. It is commonly used to study the mechanism of action of methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate in plants. It has also been used to investigate the physiological effects of methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate on plant growth and development.

Propriétés

Nom du produit |

methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate |

|---|---|

Formule moléculaire |

C22H20N2O6 |

Poids moléculaire |

408.4 g/mol |

Nom IUPAC |

methyl 4-[[1,3-dioxo-2-(oxolan-2-ylmethyl)isoindole-5-carbonyl]amino]benzoate |

InChI |

InChI=1S/C22H20N2O6/c1-29-22(28)13-4-7-15(8-5-13)23-19(25)14-6-9-17-18(11-14)21(27)24(20(17)26)12-16-3-2-10-30-16/h4-9,11,16H,2-3,10,12H2,1H3,(H,23,25) |

Clé InChI |

ZVGLDNGJPBZKRY-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |

SMILES canonique |

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4CCCO4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B302936.png)

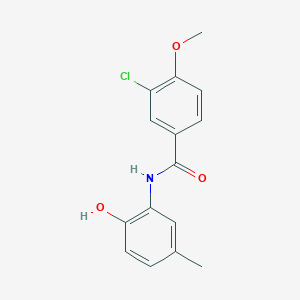

![2-[(5-Bromo-2-methoxybenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B302940.png)

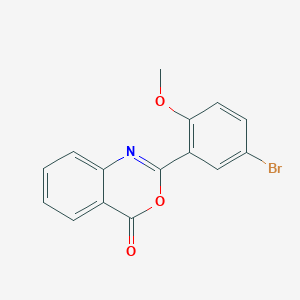

![2-Methyl-3-{[(2,4,6-tribromophenoxy)acetyl]amino}benzoic acid](/img/structure/B302942.png)

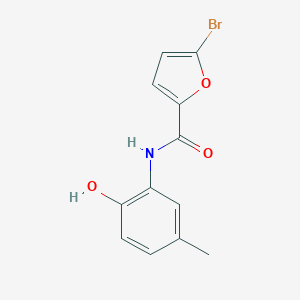

![N-{2-methoxy-5-[(3-phenylpropanoyl)amino]phenyl}-2-furamide](/img/structure/B302945.png)

![N-{2-methoxy-5-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B302946.png)

![N-(5-{[(4-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B302948.png)

![5-bromo-N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}-2-furamide](/img/structure/B302952.png)

![N-{4-[3-(4-bromophenyl)-3-oxo-1-propenyl]phenyl}propanamide](/img/structure/B302953.png)

![N-(4-{3-[4-(methylsulfanyl)phenyl]acryloyl}phenyl)butanamide](/img/structure/B302955.png)

![2-methyl-N-(4-{3-[4-(methylsulfanyl)phenyl]acryloyl}phenyl)propanamide](/img/structure/B302957.png)